![molecular formula C10H6ClN3O6 B1394372 [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216502-69-0](/img/structure/B1394372.png)

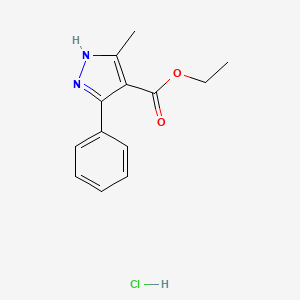

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Descripción general

Descripción

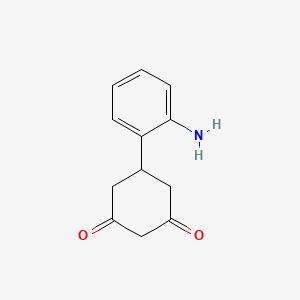

This compound is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, a nitro group, and an oxadiazole ring . Phenylacetic acid derivatives are known to possess various types of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that a variety of synthesis methods have been reported for pyrazole derivatives, which are five-membered heterocycles like oxadiazole .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring (a benzene ring with a carbon bearing a nitro group), a carboxylic acid group, and an oxadiazole ring .Aplicaciones Científicas De Investigación

Anti-Salmonella Typhi Activity : One study synthesized various 1,3,4-oxadiazole derivatives, including those related to the chemical , which showed significant antibacterial activity against Salmonella typhi (Salama, 2020).

In Vitro Cytotoxicity for Cancer Cell Lines : Research on 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid, a related compound, demonstrated good inhibitory abilities on human cancer cell lines KB and Hep-G2 (Tien et al., 2018).

Antibacterial and Antifungal Activities : Another study on 2,5 disubstituted 1,3,4-oxadiazole derivatives highlighted their remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Antidiabetic Potential : Synthesis and evaluation of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, closely related compounds, revealed in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).

Anticancer Evaluation : A study synthesized 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation, demonstrating significant activity on various cancer cell lines (Salahuddin et al., 2014).

Anti-Staphylococcal Activity : Research on N-Acylhydrazones and new 1,3,4-Oxadiazole derivatives indicated strong activity against several strains of Staphylococcus aureus (Oliveira et al., 2012).

Anti-Inflammatory and Analgesic Agents : Fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, structurally related, were synthesized and found to have significant anti-inflammatory and analgesic activities (Husain et al., 2009).

Antimicrobial Properties : Synthesis and evaluation of 1,3,4-oxadiazole-based chalcone derivatives as antimicrobial agents showed potential against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).

Corrosion Inhibition : A study investigated substituted oxadiazoles, including derivatives of 1,3,4-oxadiazole, for their effect on the corrosion of mild steel in HCl medium, indicating potential applications in material science (Lagrenée et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Biochemical Pathways

The compound is involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Result of Action

It is known that the compound plays a role in the degradation of 2-chloro-4-nitrophenol, a common pollutant .

Propiedades

IUPAC Name |

2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYRFHWQKYSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)

![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)

![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)

![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)